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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals utilizing transvaginal
sonography (TVS) for the diagnosis of deep infiltrating endometriosis (DIE).

Troubleshooting Guides
Issue: Difficulty Visualizing Posterior Compartment Structures

e Problem: Inadequate visualization of the uterosacral ligaments, rectovaginal septum, or
rectosigmoid colon.

e Possible Causes:

o Bowel Gas: Gas in the rectum or sigmoid colon can cause acoustic shadowing, obscuring
underlying structures.

o Inadequate Probe Pressure: Insufficient pressure with the transvaginal probe may not
displace bowel loops effectively.

o Patient Discomfort: Patient pain or tension can limit the examiner's ability to manipulate
the probe for optimal views.
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o Retroverted Uterus: A severely retroverted uterus can physically obstruct the view of the
posterior compartment.

e Solutions:

[¢]

Gentle Probe Pressure: Apply firm but gentle pressure on the posterior vaginal fornix to
displace bowel and bring the probe closer to the structures of interest.

o Patient Positioning: Consider placing a cushion under the patient's buttocks to tilt the
pelvis, which may improve visualization.

o Bowel Preparation: While not always mandatory, a mild bowel preparation may be
considered in select cases to reduce gas and fecal matter. However, studies have shown
no significant improvement in diagnostic accuracy with bowel preparation.[1]

o "Sliding Sign" Assessment: Evaluate the mobility between the posterior uterine wall and
the anterior rectal wall. A negative "sliding sign" (lack of movement) is a soft marker for
adhesions and potential DIE in the posterior compartment.[2][3]

Issue: Suspected Bladder Endometriosis Not Visualized
e Problem: Clinical suspicion of bladder DIE, but no visible lesions on TVS.
e Possible Causes:

o Over or Under-distended Bladder: An empty bladder makes the walls difficult to assess,
while an overly full bladder can compress small nodules and hinder transvaginal views.[4]

o Small Lesion Size: Small endometriotic nodules may not be readily apparent on
ultrasound.[5][6]

o Lesion Location: Lesions located at the dome of the bladder can be missed by the
transvaginal approach.

e Solutions:

o Optimal Bladder Filling: The patient should have a partially full bladder. This provides an
acoustic window without overly distending the organ.
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o Transabdominal Scan: If bladder involvement is strongly suspected, a complementary
transabdominal scan with a full bladder may be beneficial.

o "Tenderness-Guided" Approach: Pay close attention to areas of patient-reported
tenderness during the examination, as this can guide the sonographer to potential small
lesions.[2]

Frequently Asked Questions (FAQS)

Q1: What are the primary limitations of transvaginal sonography in diagnosing deep infiltrating
endometriosis?

Al: The main limitations of TVS in diagnosing DIE include:

o Operator Dependence: The accuracy of the examination is highly dependent on the skill and
experience of the operator.[6][7]

o Location-Specific Accuracy: TVS has varying accuracy depending on the anatomical location
of the DIE lesions. It is generally more accurate for lesions in the rectosigmoid and bladder
but less so for the uterosacral ligaments, vagina, and rectovaginal septum.[8][9]

e Limited Field-of-View: TVS is not suitable for diagnosing lesions located high in the pelvis,
such as the upper rectosigmoid, or for detecting extra-pelvic endometriosis.[9]

o Small Lesions: Small endometriotic nodules can be challenging to visualize and may be
missed.[6]

Q2: How does the diagnostic accuracy of TVS for DIE vary by pelvic compartment?

A2: The diagnostic accuracy of TVS for DIE is not uniform across all pelvic locations. Generally,
it demonstrates high accuracy for rectosigmoid and bladder endometriosis. However, its
sensitivity can be lower for lesions involving the uterosacral ligaments, vagina, and rectovaginal
septum. For parametrial involvement, TVS shows high specificity but low sensitivity.[8][9][10]

Q3: Is bowel preparation necessary before a TVS for suspected DIE?

A3: While poor bowel preparation can theoretically limit ultrasound wave penetration, studies
have generally not found a significant improvement in the sensitivity, specificity, or accuracy of
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TVS for DIE when bowel preparation is used.[1][11] Therefore, it is not considered a mandatory
step in the standard protocol.

Q4: What is the "sliding sign" and why is it important in the assessment of DIE?

A4: The "sliding sign" is a dynamic assessment of organ mobility during a TVS examination.[2]
[3] Itis used to evaluate for adhesions between the uterus and the rectum (posterior
compartment) and the uterus and the bladder (anterior compartment). A negative sliding sign,
indicating that the organs are not moving freely against each other, suggests the presence of
adhesions, which can be a marker for DIE.

Q5: When should an alternative imaging modality, such as MRI, be considered?
A5: Magnetic Resonance Imaging (MRI) should be considered in the following scenarios:
e When there is a strong clinical suspicion of DIE, but the TVS examination is negative.[9]

e For the assessment of multifocal bowel lesions or lesions located high in the rectosigmoid
colon, which are beyond the field of view of TVS.[9]

 In centers where there is a lack of expertise in performing specialized TVS for endometriosis.

[9]
e For a more comprehensive preoperative mapping of the extent of the disease.

Data Presentation

Table 1: Diagnostic Accuracy of Transvaginal Sonography for Deep Infiltrating Endometriosis
by Anatomical Location
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Anatomical Location Sensitivity (%) Specificity (%)

Posterior Compartment

Rectosigmoid 85-87.2 96 - 96.8
Uterosacral Ligaments 23-70.9 86 - 95.9
Rectovaginal Septum 28.6 - 59 89-99.3
Pouch of Douglas 72 -92 83 -100

Anterior Compartment

Bladder 66.7-71.4 100

Other Locations

Vagina 29.4 -50 97.2-100

Parametrium 31 98

Data compiled from multiple sources. Ranges reflect variability across different studies.[3][10]
[12][13][14]

Experimental Protocols

Protocol: Systematic Transvaginal Sonography for the Assessment of Deep Infiltrating
Endometriosis (Based on IDEA Consensus)

This protocol outlines a standardized approach to TVS for the diagnosis of DIE, as
recommended by the International Deep Endometriosis Analysis (IDEA) group.[4][5]

o Step 1: Routine Evaluation of Uterus and Adnexa:

o Perform a standard transvaginal ultrasound to assess the uterus for any abnormalities,
such as adenomyosis, and to examine the ovaries for endometriomas. Note the uterine
position (anteverted, retroverted).

o Step 2: Assessment of "Soft Markers":
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o Ovarian Mobility: Gently apply pressure with the transvaginal probe and the free hand on
the abdomen to assess if the ovaries are mobile or fixed to surrounding structures.

o Site-Specific Tenderness: Note any areas of tenderness elicited by the ultrasound probe,
as this can indicate the location of endometriotic nodules.

o Step 3: Assessment of the "Sliding Sign™:

o Posterior Compartment: Place the transducer in the posterior vaginal fornix and observe
for the sliding motion between the anterior rectal wall and the posterior cervix/uterus. A
lack of movement suggests obliteration of the pouch of Douglas.

o Anterior Compartment: With the transducer in the anterior fornix, assess the movement
between the uterus and the posterior wall of the bladder.

o Step 4: Assessment of Anterior and Posterior Compartments for DIE Nodules:

o Posterior Compartment:

» Uterosacral Ligaments (USLs): Scan laterally from the cervix to visualize the USLs,
looking for hypoechoic nodules or thickening.

= Vaginal Fornix: Examine the posterior vaginal wall for any nodules.

» Rectovaginal Septum: Assess the area between the posterior vaginal wall and the
anterior rectal wall.

» Rectosigmoid Colon: Systematically examine the anterior and posterior walls of the
rectum and sigmoid colon, looking for hypoechoic nodules with or without muscularis
propria involvement.

o Anterior Compartment:

» Bladder: With a partially filled bladder, carefully examine the bladder wall, particularly
the base and dome, for any nodules.

» Vesicouterine Pouch: Assess the potential space between the bladder and the uterus.
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Visualizations

TVS Protocol for DIE Diagnosis

Patient with Suspected DIE

Step 1: Routine Uterus and Adnexa Evaluation

'

Step 2: Assess 'Soft Markers' (Mobility, Tenderness)

'

Step 3: Evaluate 'Sliding Sign' (Anterior/Posterior)

'

Step 4: Systematic Search for DIE Nodules

Comprehensive Pelvic Mapping

Click to download full resolution via product page

Caption: Standardized workflow for transvaginal sonography in diagnosing deep infiltrating
endometriosis.
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Factors Influencing TVS Accuracy for DIE

Patient Factors (e.g., Bowel Gas)

Sonographic Technique (e.g., Sliding Sign) hN

Diagnostic Accuracy

Lesion Size & Location

Operator Experience

Click to download full resolution via product page

Caption: Key factors influencing the diagnostic accuracy of transvaginal sonography for deep
infiltrating endometriosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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